rac-Parconazole Oxalate is synthesized through various chemical methods in laboratory settings. It falls under the classification of triazole derivatives, which are known for their antifungal properties. The compound's structure and activity are closely related to other triazole antifungals, such as fluconazole and itraconazole, which also target fungal cell membrane integrity.
The synthesis of rac-Parconazole Oxalate involves a multi-step process that includes several key reactions:
The detailed synthetic route may include techniques such as nucleophilic substitution and esterification, which are common in organic synthesis .
The molecular structure of rac-Parconazole Oxalate features a triazole ring fused with other functional groups that contribute to its antifungal properties.
The specific arrangement of atoms within the molecule allows for effective interaction with fungal enzymes involved in ergosterol biosynthesis, thereby facilitating its antifungal action.
rac-Parconazole Oxalate participates in various chemical reactions that are crucial for its synthesis and functionality:
These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product .
The mechanism of action of rac-Parconazole Oxalate primarily involves inhibition of the enzyme lanosterol demethylase, which plays a crucial role in ergosterol biosynthesis in fungi:
This mechanism highlights the compound's effectiveness against a wide range of fungal pathogens .
These properties are essential for determining the appropriate formulation and delivery methods for therapeutic applications .
rac-Parconazole Oxalate has several scientific and medical applications:
The compound's versatility makes it a valuable asset in both clinical and research environments .
Molecular Architecture: rac-Parconazole oxalate comprises a racemic mixture of the imidazole-derived antifungal agent parconazole paired with oxalate anions (C₂O₄²⁻). The parent parconazole molecule features a core imidazole ring linked to a dichlorophenyl group and a complex aliphatic chain terminating in a chiral center. The oxalate counterion engages in ionic bonding with the protonated imidazole nitrogen, forming a crystalline salt. X-ray crystallography confirms a monoclinic crystal system (space group P2₁/c) with characteristic unit cell parameters (a = 14.23 Å, b = 7.85 Å, c = 15.62 Å, β = 112.5°) [5]. The oxalate dianion adopts a near-planar conformation within the crystal lattice, forming robust O–H···O hydrogen bonds (2.55–2.65 Å) with protonated parconazole molecules, stabilizing the structure [4] [5].
Stereochemical Features: The chiral center in parconazole’s aliphatic side chain generates (R)- and (S)-enantiomers. rac-Parconazole oxalate exhibits no intrinsic stereoselectivity in its synthesis, resulting in a 1:1 enantiomeric ratio. Chiral HPLC analysis (Chiralpak IC-3 column, hexane:isopropanol 80:20) reveals baseline separation of enantiomers (retention times: 8.7 min (R), 10.2 min (S)), confirming racemicity [3]. The oxalate salt formation does not perturb the stereochemical integrity of the chiral center, as verified by identical circular dichroism spectra of resolved enantiomers before and after salt formation [5].
Table 1: Key Structural Parameters of rac-Parconazole Oxalate
Parameter | Value/Description | Method |
---|---|---|
Crystal System | Monoclinic | SC-XRD |
Space Group | P2₁/c | SC-XRD |
Unit Cell Dimensions | a = 14.23 Å, b = 7.85 Å, c = 15.62 Å, β = 112.5° | SC-XRD |
Hydrogen Bond Length | 2.55–2.65 Å (O–H···O) | SC-XRD |
Enantiomeric Ratio | 1:1 (R:S) | Chiral HPLC |
Retention Times | 8.7 min (R), 10.2 min (S) | Chiral HPLC (IC-3) |
Conventional Synthesis: The synthesis initiates with the nucleophilic substitution reaction between 2,4-dichloroacetophenone and imidazole, yielding 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone. Subsequent reduction with NaBH₄/CeCl₃ generates the racemic alcohol intermediate. Resolution of the racemate is intentionally omitted for economic efficiency. The final step involves salt formation: reacting racemic parconazole free base with oxalic acid dihydrate in anhydrous ethanol (1:1 molar ratio) under reflux (78°C). Cooling to 0°C precipitates rac-parconazole oxalate as white crystals (initial yield: 65–70%, purity 97–98% by HPLC) [6].
Process Optimization:
Table 2: Impact of Synthesis Parameters on rac-Parconazole Oxalate Yield and Purity
Parameter Variation | Yield (%) | Purity (%) | Crystal Size (μm) |
---|---|---|---|
Ethanol (Standard) | 65–70 | 97–98 | 10–30 |
Isopropanol | 78–82 | 98.5 | 30–60 |
Isopropanol + MTBE (antisolvent) | 85–88 | 99.2 | 40–70 |
Microwave (Isopropanol) | 95–99 | 99.6 | 20–40 (controlled cooling) |
Controlled Cooling (1°C/min) | 82 | 99.3 | 45–55 |
Solubility and Dissolution: rac-Parconazole oxalate exhibits pH-dependent solubility. It demonstrates high solubility in acidic media (e.g., 25.8 mg/mL in 0.1N HCl at 25°C) due to protonation of the imidazole moiety. Solubility decreases sharply at pH > 4.5 (0.12 mg/mL in pH 7.4 phosphate buffer), attributable to oxalate’s pKa₂ of 4.28, which promotes ion-pair dissociation and precipitation of the free base [4]. The oxalate salt confers a 4.3-fold solubility advantage over the hydrochloride salt in simulated gastric fluid (pH 1.2), critical for oral absorption [4] [6].
Thermal and Chemical Stability: Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 187°C (ΔH = 125 J/g), corresponding to melting without decomposition. Isothermal stress testing (70°C/75% RH, 4 weeks) reveals <0.5% degradation, indicating robust solid-state stability. However, aqueous solutions (pH 7.0) undergo hydrolysis at the imidazole–side chain linkage, with a t₉₀ of 14 days at 25°C. Degradation is minimized in lyophilized solid formulations [5] [6].
Crystallographic Behavior: Single-crystal X-ray diffraction confirms that rac-parconazole oxalate crystallizes as a racemate, not a conglomerate. The unit cell contains discrete ion pairs where oxalate anions bridge protonated parconazole cations via O–H···O hydrogen bonds (2.58 Å) and N⁺–H···O⁻ interactions (2.61 Å). The chiral centers exhibit no enantiomer-specific packing, confirming true racemic crystallization. Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 7.8°, 15.4°, 18.9°, and 24.7° (±0.2°), serving as a fingerprint for polymorph identification. No polymorphs or hydrates have been observed under ICH stability testing conditions (40°C/75% RH, 3 months) [4] [5].
Spectroscopic Properties:
Table 3: Physicochemical Properties of rac-Parconazole Oxalate
Property | Value/Condition | Method |
---|---|---|
Melting Point | 187°C (onset) | DSC |
Solubility (pH 1.2) | 25.8 ± 0.7 mg/mL | Shake-flask (0.1N HCl) |
Solubility (pH 7.4) | 0.12 ± 0.03 mg/mL | Shake-flask (PBS) |
PXRD Peaks | 7.8°, 15.4°, 18.9°, 24.7° (2θ) | PXRD (Cu-Kα) |
Aqueous Stability (t₉₀) | 14 days (pH 7.0, 25°C) | HPLC-UV |
Solid-State Stability | <0.5% degradation (70°C/75% RH, 4 w) | HPLC-UV |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1